molecular formula C18H17N3O3S B5091476 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B5091476
M. Wt: 355.4 g/mol
InChI Key: QRHRHRCMTRUOAP-UHFFFAOYSA-N
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Description

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the nature of its functional groups. It could potentially interact with biological macromolecules such as proteins or DNA, but without specific studies, this is purely speculative .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other molecules, as well as exploring its potential uses in fields such as medicinal chemistry or materials science .

Preparation Methods

The synthesis of 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by acylation of the amino group with acid chlorides . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with different nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and catalysts such as anhydrous aluminum chloride (AlCl3). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-methyl-N-phenylacetamide include other oxadiazole derivatives such as:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can result in different biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(14-6-4-3-5-7-14)16(22)12-25-18-20-19-17(24-18)13-8-10-15(23-2)11-9-13/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRHRHRCMTRUOAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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